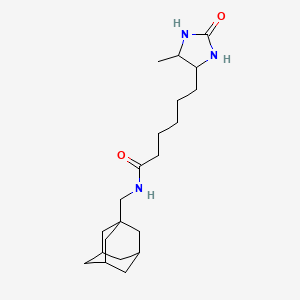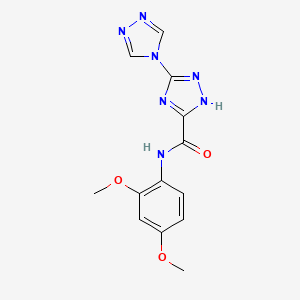![molecular formula C18H14N4O2 B15003237 N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B15003237.png)
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 2-aminopyridine with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-[2-(pyridin-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide
- Pyridine-2-carboxamide derivatives
- Nicotinamide analogs
Uniqueness
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyridine ring and a carboxamide group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C18H14N4O2 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-8-11-19-12-9-13)21-15-6-2-1-5-14(15)18(24)22-16-7-3-4-10-20-16/h1-12H,(H,21,23)(H,20,22,24) |
InChI 键 |
FBSDIMFXTWQUPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dimethyl-4-[(Z)-{6-methyl-3-oxo-4-[(2-oxo-2-phenylethyl)sulfanyl]furo[3,4-c]pyridin-1(3H)-ylidene}methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B15003160.png)


![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide](/img/structure/B15003184.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B15003192.png)
![N-(3-fluoro-2-methylphenyl)-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B15003195.png)
![N-(3-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003202.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide](/img/structure/B15003210.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[2-(2-fluorophenyl)ethyl]carbamoyl}alaninate](/img/structure/B15003217.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B15003219.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide](/img/structure/B15003223.png)
![(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15003231.png)
![3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B15003253.png)
![4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B15003259.png)
